molecular formula C16H24N2O3S B4722459 N-(2-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(2-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4722459
M. Wt: 324.4 g/mol
InChI Key: MWSLQQVGTHPADC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are synthesized through various chemical pathways, involving initial reactions with piperidine-4-carboxylate or similar compounds, followed by modifications through sulfonylation and other chemical reactions. For instance, derivatives have been synthesized starting from ethyl piperidine-4-carboxylate, leading to various sulfonamide compounds with potential pharmacological activities (Khalid et al., 2014; Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structures of synthesized compounds are characterized using various spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These analyses confirm the successful incorporation of the desired functional groups into the piperidine backbone, indicating the formation of complex structures with potential for diverse biological activities (Khalid et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often aim to enhance their pharmacological profile. For example, modifications at the nitrogen atom of the piperidine ring, such as N-alkylation, have been explored for designing selective ligands or multifunctional agents, showing the versatility of these compounds in medicinal chemistry (Canale et al., 2016).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility in organic solvents and water, are crucial for their pharmacological application. These properties are influenced by the nature of the substituents on the piperidine ring, with some derivatives showing improved bioavailability and brain penetration due to specific structural modifications (Fletcher et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific enzymes or receptors, are determined by the functional groups attached to the piperidine core. For example, certain piperidine derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase, indicating their potential use in conditions like Alzheimer's disease (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. It describes how the compound interacts with biological systems at the molecular level. This often involves binding to specific proteins or enzymes and modulating their activity .

Safety and Hazards

Safety and hazard information for an organic compound can include its toxicity, flammability, and environmental impact. This information is typically available in Material Safety Data Sheets (MSDS) for the compound .

properties

IUPAC Name

N-(2-ethylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-13-7-5-6-8-15(13)17-16(19)14-9-11-18(12-10-14)22(20,21)4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSLQQVGTHPADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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